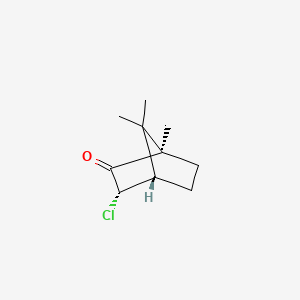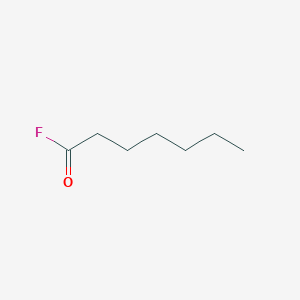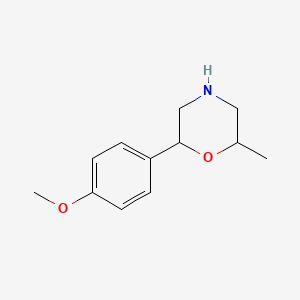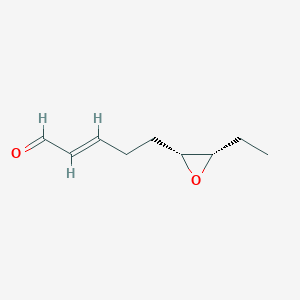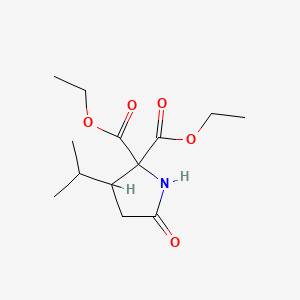
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two ester groups and a ketone functional group.
Métodos De Preparación
The synthesis of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate typically involves the reaction of diethyl malonate with isopropylamine and ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed by esterases to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also undergo reduction or oxidation, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can be compared with other similar compounds such as:
Diethyl 2,2-pyrrolidinedicarboxylate: Lacks the isopropyl and ketone groups, resulting in different reactivity and applications.
Ethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate: Contains only one ester group, affecting its solubility and reactivity.
3-Isopropyl-5-oxo-2,2-pyrrolidinedicarboxylic acid: Lacks the ester groups, making it more acidic and less lipophilic.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
2445-91-2 |
|---|---|
Fórmula molecular |
C13H21NO5 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
diethyl 5-oxo-3-propan-2-ylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)13(12(17)19-6-2)9(8(3)4)7-10(15)14-13/h8-9H,5-7H2,1-4H3,(H,14,15) |
Clave InChI |
GHUDFDQSAFRDJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(CC(=O)N1)C(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


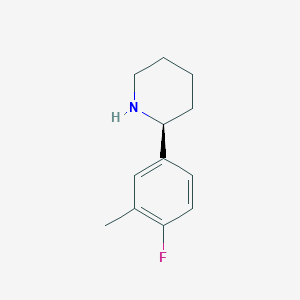
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
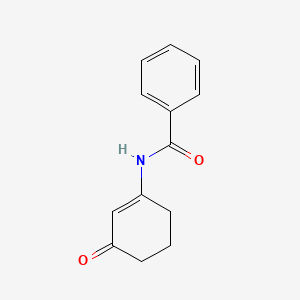
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

